6,7-Dihydroxy-8-methoxycoumarin: A Comprehensive Technical Guide on Structural Elucidation, Physicochemical Properties, and Pharmacological Applications
6,7-Dihydroxy-8-methoxycoumarin: A Comprehensive Technical Guide on Structural Elucidation, Physicochemical Properties, and Pharmacological Applications
Executive Summary
In the landscape of natural product chemistry, coumarins represent a highly versatile class of benzopyrone derivatives with profound pharmacological potential. Among these, 6,7-dihydroxy-8-methoxycoumarin (CAS: 108221-59-6) stands out as a structurally unique and biologically active secondary metabolite[1]. Distinct from its well-known isomer fraxetin (7,8-dihydroxy-6-methoxycoumarin), this specific compound features a highly localized electron-dense region due to the adjacent dihydroxy groups at C-6 and C-7, capped by a methoxy group at C-8.
This whitepaper provides an authoritative, in-depth analysis of 6,7-dihydroxy-8-methoxycoumarin. Designed for researchers and drug development professionals, it synthesizes current data on its physicochemical properties, field-proven isolation methodologies, and mechanistic pathways, particularly its role in anti-inflammatory responses and allelopathy[2][3].
Physicochemical Profiling & Structural Elucidation
Understanding the physicochemical properties of 6,7-dihydroxy-8-methoxycoumarin is critical for downstream applications, including solvent selection for extraction, chromatographic purification, and formulation for in vitro assays.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound[1][4]:
| Parameter | Value / Description |
| IUPAC Name | 6,7-Dihydroxy-8-methoxy-2H-chromen-2-one |
| Common Name | 6,7-Dihydroxy-8-methoxycoumarin |
| CAS Registry Number | 108221-59-6 |
| Molecular Formula | C₁₀H₈O₅ |
| Molecular Weight | 208.17 g/mol |
| Monoisotopic Mass | 208.03717 Da |
| Structural Backbone | 1,2-Benzopyrone (Coumarin) |
| Solubility Profile | High: DMSO, Methanol, Ethanol Moderate: Ethyl Acetate Low: Hexane, Water |
Structural Elucidation Rationale
The identification of 6,7-dihydroxy-8-methoxycoumarin relies heavily on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Mass Spectrometry (ESI-MS): The compound yields a characteristic pseudo-molecular ion peak [M+H]+ at m/z 209 and [M−H]− at m/z 207.
-
¹H-NMR Causality: The coumarin skeleton is definitively identified by the pair of doublets corresponding to the pyrone ring protons at H-3 and H-4 (typically around δ 6.2 and 7.9 ppm, with a coupling constant J≈9.5 Hz). The presence of a single aromatic proton at C-5 appears as a singlet (around δ 6.8 ppm), confirming that positions 6, 7, and 8 are fully substituted. The methoxy group at C-8 resonates as a distinct three-proton singlet near δ 3.9 ppm[2][5].
Botanical Sources & Extraction Methodologies
6,7-Dihydroxy-8-methoxycoumarin is distributed across several distinct plant families. It has been isolated from the whole herb of Dicliptera chinensis[6], the roots and rhizomes of Pileostegia viburnoides var. glabrescens[7], the flowers of Verbascum thapsus[3], and the seeds of bitter lupine (Lupinus species)[2].
Step-by-Step Isolation Protocol (Self-Validating System)
To ensure high-purity recovery of this specific coumarin, researchers must employ a polarity-guided fractionation strategy. The following protocol incorporates self-validating checkpoints to confirm the presence of the target compound before proceeding to subsequent steps.
Step 1: Biomass Maceration and Defatting
-
Pulverize the dried plant material (e.g., Dicliptera chinensis aerial parts) to a fine powder to maximize the surface area.
-
Extract with 95% Ethanol under reflux for 3 cycles (2 hours each).
-
Concentrate the extract under reduced pressure.
-
Suspend the crude extract in distilled water and partition sequentially with Hexane.
Step 2: Targeted Liquid-Liquid Partitioning
-
Partition the aqueous layer with Ethyl Acetate (EtOAc) followed by n-Butanol (n-BuOH).
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC) on the EtOAc and n-BuOH fractions. View under UV light (365 nm). Coumarins exhibit intense blue or blue-green fluorescence. Spray with 10% ethanolic sulfuric acid and heat; a distinct spot transition confirms phenolic/coumarin presence.
Step 3: Chromatographic Purification
-
Subject the EtOAc fraction to Silica Gel Column Chromatography. Elute with a step gradient of Chloroform/Methanol (from 100:0 to 80:20).
-
Pool fractions exhibiting the target UV-fluorescent spot and subject them to Sephadex LH-20 chromatography (eluting with Methanol).
-
Causality: Sephadex LH-20 separates molecules based on both size exclusion and π−π aromatic interactions. The planar, highly conjugated coumarin ring interacts strongly with the dextran matrix, allowing it to be separated from bulky triterpenes and larger flavonoids.
-
-
Final polishing is achieved via Semi-Preparative HPLC (C18 column, isocratic elution with Acetonitrile/Water containing 0.1% Formic Acid) to yield pure 6,7-dihydroxy-8-methoxycoumarin.
Isolation Workflow Diagram
Figure 1: Polarity-guided isolation workflow for 6,7-dihydroxy-8-methoxycoumarin.
Pharmacological Activities & Mechanistic Pathways
Anti-Inflammatory and Anti-Allergic Mechanisms
Recent pharmacological evaluations have highlighted the potential of 6,7-dihydroxy-8-methoxycoumarin in modulating immune responses. Notably, research on the constituents of Verbascum thapsus identified this coumarin as an inhibitor of FcεRI (high-affinity IgE receptor) expression on mast cells[3][8].
-
Mechanistic Causality: In allergic cascades, the cross-linking of IgE bound to FcεRI on mast cells triggers rapid degranulation, releasing histamine and pro-inflammatory cytokines. By downregulating the surface expression of FcεRI, 6,7-dihydroxy-8-methoxycoumarin fundamentally desensitizes the mast cell, preventing the primary trigger of the allergic response rather than merely acting as a downstream antihistamine.
Figure 2: Inhibitory pathway of 6,7-dihydroxy-8-methoxycoumarin on mast cell FcεRI expression.
Allelopathic and Phytotoxic Effects
In agricultural and ecological contexts, 6,7-dihydroxy-8-methoxycoumarin acts as a potent allelochemical. Isolated from the extracts of bitter lupine seeds (Lupinus spp.), it demonstrated significant inhibitory effects on the germination and seedling growth of lettuce (Lactuca sativa)[2][5].
-
Mechanistic Causality: Phenolic compounds and coumarins typically exert phytotoxicity by uncoupling oxidative phosphorylation in plant mitochondria and inhibiting specific enzymatic pathways required for early radicle emergence. The synergistic effect of 6,7-dihydroxy-8-methoxycoumarin with other phenolic acids in lupine seeds creates a robust chemical defense mechanism, allowing the plant to suppress competing flora in resource-scarce environments[2].
Synthesis & Derivatization Strategies
While extraction from natural sources is viable, the low yield necessitates synthetic approaches for rigorous pharmacological testing. However, synthesizing highly oxygenated coumarins presents distinct regioselectivity challenges.
Regioselective Demethylation Challenges: Obtaining 6,7-dihydroxy-8-methoxycoumarin via the demethylation of fully methoxylated precursors (e.g., 6,7,8-trimethoxycoumarin) is notoriously difficult due to the similar electronic environments of the methoxy groups at C-6 and C-7.
-
Strategic Workaround: Synthetic chemists often utilize selective 1,2-diol protection strategies. For instance, reacting a precursor with dichlorodiphenylmethane can protect adjacent hydroxyl groups (such as those at C-6 and C-7), allowing targeted modifications or selective deprotection without disrupting the C-8 methoxy group[3][8].
Conclusion
6,7-Dihydroxy-8-methoxycoumarin is a highly specialized secondary metabolite with significant implications in both pharmacology and agricultural ecology. Its ability to downregulate FcεRI expression positions it as a promising scaffold for novel anti-allergic therapeutics, while its phytotoxic properties offer insights into natural bio-herbicides. Future drug development efforts must focus on overcoming its synthetic bottlenecks, particularly regioselective functionalization, to fully harness its therapeutic potential.
References
-
Phenolic compounds isolated from bitter lupine seeds and their inhibitory effects on germination and seedling growth of lettuce. Journal of Chemical Ecology. Available at:[Link]
-
KNApSAcK Metabolite Information - Coumarin (CAS 108221-59-6). KNApSAcK Family Database. Available at:[Link]
-
Chemical constituents of whole herb of Dicliptera chinensis. ResearchGate. Available at:[Link]
-
Chemical constituents of Pileostegia viburnoides var. glabrescens. ResearchGate. Available at:[Link]
-
Inhibitor for FcεRI expression on mast cell from Verbasucum thapsus. LookChem / Chemical Literature. Available at:[Link]
Sources
- 1. KNApSAcK Metabolite Information - Coumarin [knapsackfamily.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. CAS号:108221-59-6名称:6,7-dihydroxy-8-methoxy-coumarin|6,7-Dihydroxy-8-methoxy-cumarin|6,7-Dihydroxy-8-methoxycoumarin|6,7-Dihydroxy-8-methoxycumarin/扯蛋模型/化学加网制作 [data.huaxuejia.cn]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitor for FcεRI expression on mast cell from Verbasucum thapsus L. - Lookchem [lookchem.com]
